
3-Amino-1-(thiophen-2-yl)butan-1-ol
Descripción general
Descripción
3-Amino-1-(thiophen-2-yl)butan-1-ol is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . In one study, 3-methyl/5-bromo/5-nitro-thiophene-2-carbaldehydes were reacted with 4-amino-1-propanol to obtain thiophene derivatives including an alcohol group . Another method involves the asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol .Molecular Structure Analysis
The molecular formula of this compound is C8H13NOS. Thiophene is a five-membered heterocycle that contains a sulfur atom at the 1 position . The molecular weight of this compound is 171.26 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene, a component of this compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . The molecular mass of thiophene is 84.14 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antimalarial Activity
3-Amino-1-(thiophen-2-yl)butan-1-ol is structurally related to compounds studied for antimalarial properties. Specifically, compounds with related structures demonstrated promising antimalarial potency against Plasmodium berghei in mice, and their pharmacokinetic properties suggest potential protection against infection even after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Cardioselective Beta-Blocking Agents
Research also explored derivatives of similar structures for their potential as cardioselective beta-blocking agents. Some compounds in this category were found to be more potent than propranolol, a standard in this class, especially when given intravenously to rats. This illustrates the potential of such structures in cardiovascular therapeutics (Large & Smith, 1982).
Flavor Compounds in Foods
Compounds with structural similarities are significant in the food industry as flavor compounds, particularly in fermented and non-fermented products. Understanding the metabolic pathways that lead to the formation of these compounds is crucial for controlling their levels and, consequently, the flavor of food products (Smit, Engels & Smit, 2009).
Antihypertensive Agents
Research indicates that compounds related to this compound demonstrate significant antihypertensive activity. Specifically, novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols showed comparable potency to cromakalim, a known antihypertensive drug, highlighting the potential of such compounds in treating hypertension (Cassidy et al., 1992).
Antidepressant Activity
Derivatives of thiophene, similar to this compound, have been synthesized and evaluated for antidepressant activity. Notably, specific compounds demonstrated significant reductions in immobility time in animal models, indicating potential therapeutic use as antidepressants (Mathew, Suresh & Anbazhagan, 2014).
Direcciones Futuras
Thiophene derivatives, including 3-Amino-1-(thiophen-2-yl)butan-1-ol, continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on improving the synthesis methods and exploring new biological applications of these compounds.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown antimicrobial activities , suggesting that their targets could be microbial proteins or enzymes.
Mode of Action
Based on the antimicrobial activities of similar compounds , it can be hypothesized that this compound might interact with its targets, leading to inhibition of essential microbial processes.
Result of Action
Based on the antimicrobial activities of similar compounds , it can be inferred that this compound might lead to the inhibition of microbial growth or viability.
Análisis Bioquímico
Biochemical Properties
3-Amino-1-(thiophen-2-yl)butan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The interactions of this compound with specific enzymes and proteins can modulate their activity, leading to therapeutic effects. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function. The compound’s impact on cell signaling pathways can result in therapeutic outcomes, such as reduced inflammation or inhibited cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit stable activity over extended periods . The degradation of the compound can lead to a decrease in its efficacy. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold doses that provide therapeutic benefits without causing toxicity. Animal studies are essential to establish the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives are known to undergo biotransformation by cytochrome P450 enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects. Understanding the transport and distribution mechanisms is essential for developing effective delivery strategies for the compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Propiedades
IUPAC Name |
3-amino-1-thiophen-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPXVVKOVENGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CS1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



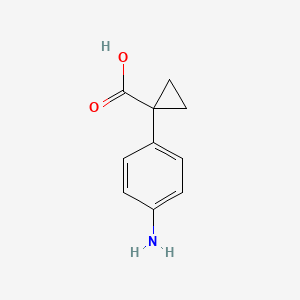

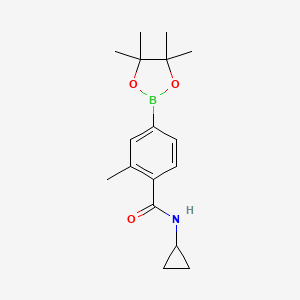
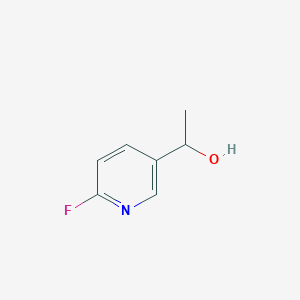
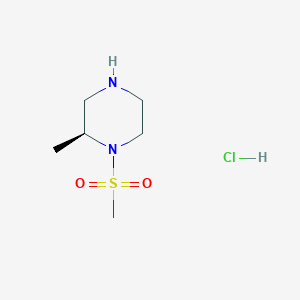
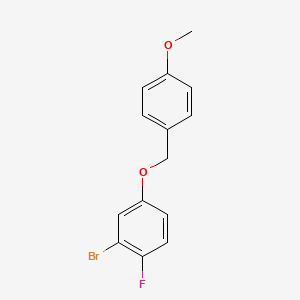
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
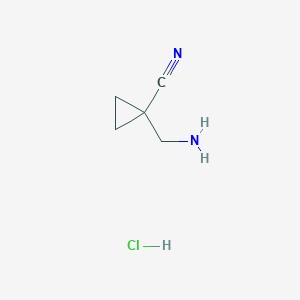
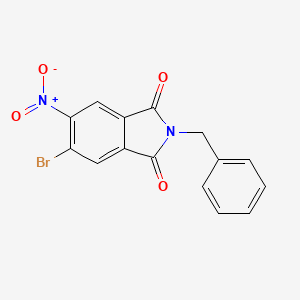
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
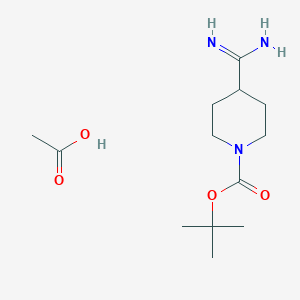
![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)